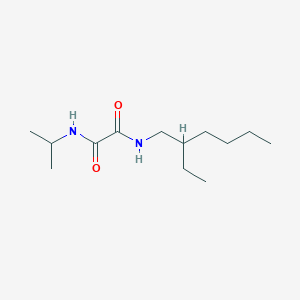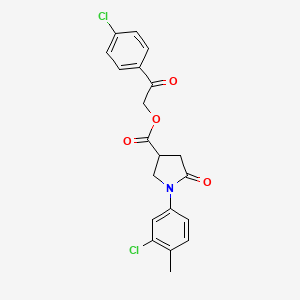
N-(4-methoxybenzyl)-10H-phenothiazine-10-carboxamide
Descripción general
Descripción
N-(4-methoxybenzyl)-10H-phenothiazine-10-carboxamide, commonly known as MBPTC, is a chemical compound that belongs to the phenothiazine family. It has been widely used in scientific research due to its unique properties, including its ability to act as a fluorescent probe for studying biological systems.
Aplicaciones Científicas De Investigación
MBPTC has been used in various scientific research applications, including fluorescence microscopy, flow cytometry, and bioimaging. It has been shown to be a useful fluorescent probe for studying cellular processes, such as endocytosis, exocytosis, and membrane trafficking. MBPTC has also been used to label and track specific proteins and organelles in living cells.
Mecanismo De Acción
The exact mechanism of action of MBPTC is not fully understood. However, it is believed to interact with specific proteins and lipids in the cell membrane, leading to changes in membrane fluidity and permeability. This, in turn, affects various cellular processes, including signal transduction and membrane trafficking.
Biochemical and Physiological Effects
MBPTC has been shown to have a minimal effect on cell viability and proliferation at low concentrations. However, at higher concentrations, it can induce cell death through apoptosis. MBPTC has also been shown to affect the activity of certain enzymes, such as phospholipase A2 and protein kinase C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MBPTC is its ability to act as a fluorescent probe for studying biological systems. It is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of MBPTC is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of MBPTC in scientific research. One potential application is in the study of lipid metabolism and lipid-protein interactions. MBPTC could also be used to study the dynamics of membrane trafficking and the formation of membrane-bound organelles. Additionally, MBPTC could be modified to improve its selectivity and sensitivity for specific proteins and lipids.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]phenothiazine-10-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-25-16-12-10-15(11-13-16)14-22-21(24)23-17-6-2-4-8-19(17)26-20-9-5-3-7-18(20)23/h2-13H,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWWQVSUOWWONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-dibenzo[b,d]furan-3-yl-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3981740.png)

![1-[2-(2,4-dichlorophenoxy)ethyl]-3-propyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3981749.png)
![2-bromo-N-{[(5-chloro-2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3981756.png)

![1-methyl-7-{[4-(2-propoxyethyl)piperazin-1-yl]carbonyl}-1H-imidazo[1,2-b]pyrazole](/img/structure/B3981777.png)
![2-(2-bromo-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B3981785.png)




![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B3981826.png)

